ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate
CAS No.: 18496-58-7
Cat. No.: VC16492708
Molecular Formula: C22H22ClNO6
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18496-58-7 |
|---|---|
| Molecular Formula | C22H22ClNO6 |
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26) |
| Standard InChI Key | BPZZWRPHVVDAPT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl |
Introduction
Ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate is a complex organic compound belonging to the benzopyran derivatives class. This compound is characterized by its intricate structure, which includes a benzopyran ring system substituted with various functional groups, making it a subject of interest in scientific research.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzopyran core, followed by the introduction of the chloro, hydroxy, and methyl groups. The final steps involve esterification and formamidation reactions to yield the target compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and acetic acid.
Biological Activity
Recent studies have highlighted the potential biological activities of compounds within the benzopyran class. While specific data on ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate is limited, related compounds have shown anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Potential Applications
Given its structural complexity and potential biological activity, ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate may have applications in pharmaceutical research, particularly in the development of anticancer agents. Further studies are necessary to explore its therapeutic potential fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume